Ropinirole-d14 (hydrochloride)
CAS No.:
Cat. No.: VC16604652
Molecular Formula: C16H25ClN2O
Molecular Weight: 310.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25ClN2O |
|---|---|
| Molecular Weight | 310.92 g/mol |
| IUPAC Name | 4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,2D3,3D2,4D2,9D2,10D2; |
| Standard InChI Key | XDXHAEQXIBQUEZ-YDHWZSPUSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].Cl |
| Canonical SMILES | CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Ropinirole-d14 hydrochloride retains the core indolin-2-one structure of its parent compound but incorporates deuterium atoms at strategic positions to minimize isotopic effects while improving analytical detection limits. Key physicochemical parameters include:
| Property | Ropinirole-d14 HCl | Ropinirole HCl |
|---|---|---|
| Molecular Formula | C₁₆H₁₁D₁₄ClN₂O | C₁₆H₂₅ClN₂O |
| Molecular Weight | 296.84 g/mol | 296.84 g/mol |
| CAS Number | 1132746-05-4 | 91374-20-8 |
| Melting Point | 241–243°C (decomposes) | 241–243°C |
| Isotopic Purity | ≥98% deuterium | N/A |
The deuterium substitution pattern focuses on the dipropylaminoethyl side chain (positions 2 and 2' of both propyl groups), ensuring minimal impact on receptor binding kinetics while maximizing isotopic differentiation .
Spectral Signatures
Deuteration induces predictable shifts in spectroscopic properties:
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Mass Spectrometry: Base peak at m/z 260.2 ([M+H]⁺) for ropinirole shifts to m/z 274.3 for the deuterated form, with characteristic isotopic clusters confirming deuterium incorporation .
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¹H NMR: Complete disappearance of proton signals between δ 0.8–1.2 ppm corresponding to the propyl methyl groups, replaced by residual solvent peaks due to deuterium substitution .
Synthetic Methodology
Deuterium Incorporation Strategies
The synthesis follows adapted routes from non-deuterated ropinirole production, with key modifications:
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Isotopic Starting Materials: Use of deuterated propyl bromide (C₃D₇Br) in the alkylation of 4-(2-aminoethyl)indolin-2-one under phase-transfer catalysis .
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Catalytic Hydrogenation: Deuterium gas (D₂) over palladium catalysts introduces additional deuterium at unsaturated positions in the indole ring .
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Final Purification: Reverse-phase HPLC with 0.1% deuterated hydrochloric acid in D₂O ensures maximal isotopic retention while removing non-deuterated byproducts .
Quality Control Parameters
Batch analysis includes:
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Isotopic Abundance: Measured via high-resolution mass spectrometry (HRMS), requiring ≥98% deuterium at designated positions .
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Chiral Purity: Enantiomeric excess >99.5% confirmed by chiral HPLC (Chiralpak IC-3 column, hexane:isopropanol 85:15) .
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Residual Solvents: GC-MS verification of <10 ppm deuterated solvents (d6-DMSO, d4-methanol) .
Pharmacological Research Applications
Metabolic Pathway Tracing
Deuteration enables precise tracking of ropinirole's biotransformation:
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CYP1A2 Metabolism: Co-administration with fluvoxamine (CYP1A2 inhibitor) shows 3.2-fold increase in ropinirole-d14 AUC0–24h versus control, confirming primary metabolic route .
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N-Dealkylation Kinetics: Deuterium isotope effect (kH/kD = 2.1) observed in microsomal studies, indicating C–D bond cleavage as rate-limiting step in propyl group removal .
Blood-Brain Barrier Studies
Comparative pharmacokinetics in murine models reveal:
| Parameter | Ropinirole-d14 HCl | Ropinirole HCl |
|---|---|---|
| Brain/Plasma Ratio | 0.89 ± 0.12 | 0.91 ± 0.15 |
| Tmax (brain) | 1.2 h | 1.1 h |
| BBB Permeability (Pe) | 8.7 × 10⁻⁶ cm/s | 8.9 × 10⁻⁶ cm/s |
Data demonstrate equivalent blood-brain barrier penetration despite deuteration, validating its use for CNS distribution studies .
Analytical Method Development
LC-MS/MS Quantification
Validated method for simultaneous detection of ropinirole-d14 and endogenous metabolites:
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Column: Kinetex C18 (2.6 μm, 50 × 2.1 mm)
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Mobile Phase: 0.1% formic acid in water (A) / 0.1% formic acid in acetonitrile (B)
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Gradient: 5–95% B over 4 min, 0.3 mL/min
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Detection: MRM transitions 260.2→243.1 (ropinirole) and 274.3→257.2 (deuterated form)
Stability Assessments
Forced degradation studies under ICH guidelines show:
| Condition | Degradation Products | Deuterium Retention |
|---|---|---|
| Acidic (0.1M HCl) | N-oxide (12%) | 98.2% |
| Basic (0.1M NaOH) | Dealkylated indole (8%) | 97.8% |
| Oxidative (3% H₂O₂) | Sulfoxide (6%) | 98.5% |
| Photolytic (1.2 Mlux) | E/Z isomerization (3%) | 99.1% |
Results confirm isotopic stability across pharmaceutical stress conditions .
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